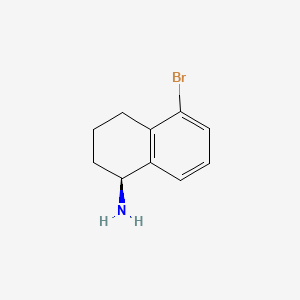

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZHNDFXRZWHW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine (CAS Number: 676136-31-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine, a chiral aminotetralin scaffold of significant interest in medicinal chemistry. The document delineates its physicochemical properties, outlines detailed protocols for its enantioselective synthesis and analytical characterization, and explores its chemical reactivity and potential applications in drug discovery. This guide is intended to serve as a valuable resource for researchers leveraging this and related molecular frameworks in the development of novel therapeutics.

Introduction: The Significance of the Aminotetralin Scaffold

The 1-aminotetralin framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal template for probing interactions with biological targets. The introduction of a bromine atom on the aromatic ring and the presence of a chiral amine center in this compound offer multiple avenues for structural diversification and modulation of pharmacological properties. Halogenated compounds, in particular, have demonstrated a wide range of biological activities, including antimicrobial and antitumor effects.[2][3] While extensive research has been conducted on the broader class of aminotetralins for their potential as antidepressant and anorexigenic agents, this guide focuses specifically on the (S)-enantiomer of the 5-bromo substituted derivative.[4]

Physicochemical and Structural Properties

This compound is a chiral primary amine.[5] Its fundamental properties are summarized in the table below. The hydrochloride salt is also commercially available and often preferred for its increased stability and solubility in polar solvents.[6]

| Property | Value | Source(s) |

| CAS Number | 676136-31-5 | [5] |

| Molecular Formula | C₁₀H₁₂BrN | [5] |

| Molecular Weight | 226.12 g/mol | [5] |

| Appearance | Not specified (typically an oil or low-melting solid) | Inferred |

| Hydrochloride CAS | 1810074-82-8 | [6] |

| Hydrochloride Formula | C₁₀H₁₂BrN·HCl | [6] |

| Hydrochloride MW | 262.58 g/mol | [6] |

Caption: 2D Structure of this compound.

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is a critical step for its application in drug discovery, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Two primary strategies for achieving high enantiopurity are asymmetric synthesis and chiral resolution.

Strategy 1: Asymmetric Synthesis via Catalytic Hydrogenation

A highly efficient method for establishing the chiral amine center is the asymmetric hydrogenation of a prochiral imine or the reductive amination of a ketone precursor. Transition-metal catalysis, particularly with rhodium and iridium complexes, has proven effective for the asymmetric synthesis of chiral amines.[7]

The logical precursor for this synthesis is 5-bromo-1-tetralone. This ketone can be converted to the desired (S)-amine through asymmetric reductive amination.

Caption: Workflow for Asymmetric Synthesis.

Protocol: Asymmetric Reductive Amination

This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of related substrates.[7]

-

Catalyst Preparation: In an inert atmosphere glovebox, a pressure-rated reaction vessel is charged with [Rh(cod)₂]BF₄ (1 mol%) and a suitable chiral phosphine ligand (e.g., (R,R)-Me-BPE) (1.1 mol%) in a degassed solvent such as methanol. The mixture is stirred for 30 minutes to allow for catalyst formation.

-

Reaction Setup: To the catalyst solution, add 5-bromo-1-tetralone (1.0 equivalent) and a nitrogen source, such as ammonium acetate (5.0 equivalents).

-

Hydrogenation: The reaction vessel is sealed, removed from the glovebox, and purged with high-purity hydrogen gas. The reaction is then pressurized with hydrogen (e.g., 20 bar) and stirred vigorously at a controlled temperature (e.g., 50 °C) for 12-24 hours.

-

Work-up and Purification: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired (S)-amine.

Causality: The choice of a chiral phosphine ligand is paramount as it coordinates to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the in situ-formed imine, resulting in a high enantiomeric excess (e.e.) of the (S)-product.

Strategy 2: Chiral Resolution of a Racemic Mixture

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. This classical approach involves the formation of diastereomeric salts using a chiral resolving agent.

Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: A racemic mixture of 5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is dissolved in a suitable solvent, such as ethanol. To this solution, a stoichiometric amount (0.5 equivalents) of a chiral acid, for example, (R)-(-)-mandelic acid, is added.[]

-

Crystallization: The solution is heated gently to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of the (S)-amine with the (R)-acid may preferentially crystallize due to lower solubility.

-

Isolation and Liberation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the amine in the salt can be checked at this stage by chiral HPLC. The process of recrystallization can be repeated to enhance diastereomeric purity.

-

Amine Recovery: The purified diastereomeric salt is then treated with a base (e.g., aqueous NaOH) to neutralize the chiral acid and liberate the free (S)-amine. The amine is extracted into an organic solvent (e.g., diethyl ether), dried, and the solvent is evaporated to yield the enantiomerically enriched product.

Trustworthiness: This method's success relies on the significant difference in solubility between the two diastereomeric salts, allowing for their separation by crystallization. The unwanted (R)-enantiomer remaining in the mother liquor can potentially be racemized and recycled to improve the overall process efficiency.[9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.0-7.5 ppm), the benzylic proton (CH-NH₂) as a multiplet around 4.0 ppm, and the aliphatic protons of the tetralin ring as a series of multiplets between 1.5 and 3.0 ppm. The NH₂ protons will appear as a broad singlet, the chemical shift of which is concentration-dependent.

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for the aromatic carbons (120-145 ppm), with the carbon bearing the bromine atom shifted to a higher field. The benzylic carbon (CH-NH₂) will resonate around 50 ppm, and the aliphatic carbons will appear in the upfield region (20-40 ppm).

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the amino group and cleavage of the aliphatic ring.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of the final product. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of aminotetralin enantiomers.[10][11]

Protocol: Chiral HPLC Analysis

-

Column: A column such as a Chiralcel OD-H or Chiralpak AD-H is typically effective.

-

Mobile Phase: A normal-phase mobile phase, consisting of a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, is commonly used. A typical starting condition would be 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Validation: The method should be validated by injecting a racemic sample to confirm the separation of the two enantiomer peaks, followed by injection of the synthesized sample to determine the ratio of the (S)- and (R)-enantiomers and calculate the enantiomeric excess.

Chemical Reactivity and Derivatization

This compound possesses two key reactive sites: the primary amine and the aryl bromide. This dual functionality makes it a versatile building block for further chemical modifications.[5]

Caption: Reactivity Map of the Scaffold.

Reactions at the Amine Group

The primary amine is nucleophilic and readily undergoes a variety of standard transformations:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. This is a common strategy to introduce diverse side chains.

-

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., NaBH₃CN) produces secondary or tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones forms imines, which can be used as intermediates or as final products.[12]

Reactions at the Aryl Bromide

The bromine atom provides a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form a new C-C bond, allowing for the introduction of various aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form diaryl amines or aryl alkyl amines.

-

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides unless activated by strong electron-withdrawing groups, substitution with potent nucleophiles under harsh conditions is possible.[13]

Applications in Drug Discovery and Chemical Biology

The this compound scaffold is a valuable starting point for the synthesis of compound libraries for screening against various biological targets. The aminotetralin class of compounds has been investigated for activity at serotonin and dopamine receptors, making them relevant for CNS disorders.[14]

-

CNS Targets: The structural similarity of aminotetralins to neurotransmitters suggests potential activity as ligands for G-protein coupled receptors (GPCRs) or monoamine transporters.

-

Enzyme Inhibition: A related compound, the (R)-enantiomer, has been identified as a CYP2D6 inhibitor, highlighting the potential for this class of molecules to modulate drug metabolism.[5]

-

Scaffold for Library Synthesis: The dual reactivity of the amine and bromide allows for rapid diversification, making it an excellent building block for combinatorial chemistry and the generation of novel chemical entities for high-throughput screening.

While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features strongly suggest its utility as an intermediate in the synthesis of pharmacologically active agents.[5]

Safety and Handling

As a primary amine, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Amines can be corrosive and may cause skin and eye irritation. The hydrochloride salt is a solid and may be easier to handle than the free base. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a strategically important chiral building block in medicinal chemistry. Its well-defined stereochemistry and dual functional handles—a nucleophilic amine and an electrophilic aryl bromide—provide a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a technical framework for its enantioselective synthesis, robust analytical characterization, and strategic derivatization, empowering researchers to effectively utilize this scaffold in their drug discovery endeavors.

References

-

ChemUniverse. (n.d.). (S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Retrieved from [Link]

-

PubMed. (1998). Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. Retrieved from [Link]

-

PubMed Central. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

-

PubMed Central. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. Retrieved from [Link]

-

ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

PubMed Central. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

-

ChEMBL. (n.d.). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QS.... Retrieved from [Link]

-

PubMed Central. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved from [Link]

-

PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 676136-31-5 [smolecule.com]

- 6. (S)-5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HYDROCHLORIDE [P52884] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 7. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction | MDPI [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. (S)-(+)-1,2,3,4-テトラヒドロ-1-ナフチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Document: Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT<sub>1A</sub> and 5-HT<sub>7</sub> G protein-coupled receptor affinity, 3D-QS... - ChEMBL [ebi.ac.uk]

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine molecular structure

An In-Depth Technical Guide to (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine: A Key Chiral Building Block in Modern Drug Discovery

This document provides a comprehensive technical overview of this compound, a chiral amine that serves as a critical intermediate and structural scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide delves into the molecule's structural intricacies, synthesis, analytical characterization, and its burgeoning role in the development of novel therapeutics.

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of drug discovery, molecular architecture is paramount. The ability of a molecule to present specific functional groups in a rigid, well-defined three-dimensional orientation is often the key to potent and selective interaction with biological targets. This compound embodies this principle. Its tetralin core provides a conformationally restricted framework, while the stereospecific placement of the primary amine and the synthetically versatile bromine atom offer vectors for molecular elaboration. This combination makes it a highly sought-after building block for constructing complex molecules aimed at challenging targets, particularly within the central nervous system (CNS).

Molecular Structure and Physicochemical Properties

The unique properties of this compound arise directly from its distinct structural features.

Core Structure: The molecule is built upon a 1,2,3,4-tetrahydronaphthalene (tetralin) ring system. This fused ring structure, combining an aromatic ring with a saturated cyclohexane ring, reduces the conformational flexibility seen in purely aliphatic systems.

Key Functional Groups:

-

(S)-1-Amine: The primary amine at the C1 position is a chiral center with the (S) absolute configuration. This stereochemistry is crucial, as biological systems are inherently chiral, and enantiomers often exhibit vastly different pharmacological activities. The amine group acts as a key hydrogen bond donor and a nucleophilic handle for further chemical modification.

-

5-Bromo: The bromine atom on the aromatic ring at the C5 position serves two primary purposes. Electronically, it modifies the aromatic ring's properties. Synthetically, it provides a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents to explore the target's binding pocket.

Caption: 2D structure of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ylamine.

Physicochemical Data Summary

The fundamental properties of this compound and its common hydrochloride salt are summarized below. The salt form is frequently used to improve stability and handling characteristics.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| CAS Number | 676136-31-5 | 1810074-82-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₂BrN·HCl | [1][2] |

| Molecular Weight | 226.12 g/mol | 262.58 g/mol | [1][2] |

| Appearance | Solid (Typical) | Solid |

Synthesis and Characterization: From Ketone to Chiral Amine

The most common and logical synthetic route to this compound is through the reductive amination of the corresponding ketone, 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. Achieving the desired (S)-stereochemistry is the critical challenge of this synthesis.

Caption: General synthetic workflow for the target molecule.

Experimental Protocol: Stereoselective Reductive Amination

This protocol outlines a representative procedure. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).

-

Imine Formation: To a solution of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one (1.0 eq) in a suitable solvent (e.g., methanol or toluene) is added an ammonia source, such as ammonium acetate (5-10 eq). The mixture is heated to reflux with removal of water (e.g., using a Dean-Stark apparatus if in toluene) until ketone consumption is complete as monitored by TLC or LC-MS.

-

Stereoselective Reduction: After cooling, the intermediate imine is subjected to stereoselective reduction. This can be achieved via several methods:

-

Catalytic Asymmetric Hydrogenation: The crude imine is dissolved in a fresh solvent and hydrogenated under pressure using a chiral catalyst (e.g., a Rh- or Ir-based complex with a chiral ligand).

-

Resolution: A racemic mixture of the amine is synthesized using a non-chiral reducing agent (e.g., sodium borohydride). The racemate is then resolved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid), followed by fractional crystallization and liberation of the desired enantiomer.

-

-

Work-up and Purification: The reaction mixture is quenched and extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel.

-

Salt Formation (Optional): For enhanced stability, the purified free base can be dissolved in a solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same solvent is added dropwise to precipitate the hydrochloride salt, which is then collected by filtration.

Analytical Characterization Workflow

A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and stereochemistry.

| Technique | Expected Result | Rationale |

| ¹H NMR | Aromatic protons (3H), a benzylic methine proton (1H, -CH-NH₂), aliphatic methylene protons (6H), and a broad amine singlet (2H, exchangeable with D₂O).[3] | Confirms the core carbon skeleton and the presence of the amine group. |

| ¹³C NMR | Signals corresponding to aromatic carbons (some deshielded by Br), a benzylic carbon attached to nitrogen, and several aliphatic carbons.[3] | Verifies the number and type of carbon environments in the molecule. |

| Mass Spec. | Molecular ion peak (M⁺) showing a characteristic isotopic pattern (approx. 1:1 ratio for M and M+2) due to the presence of bromine. | Confirms the molecular weight and elemental composition (presence of Br). |

| IR Spec. | N-H stretching (typically two bands for a primary amine around 3300-3400 cm⁻¹), C-H stretching (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹), and C-Br stretching in the fingerprint region. | Confirms the presence of key functional groups. |

| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase column. | Establishes the enantiomeric purity of the final (S)-product. |

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile scaffold. The tetralin-amine core is a known pharmacophore that can interact with various biological targets, particularly G protein-coupled receptors (GPCRs) in the CNS.

Scaffold for CNS-Active Agents: Derivatives of the tetrahydronaphthalenamine class have shown affinity for serotonin (5-HT) and dopamine receptors.[4] For instance, related structures have been investigated as potent 5-HT₇ receptor agents.[4] The rigid scaffold orients substituents in a precise manner, which can lead to high selectivity for specific receptor subtypes.

Inhibition of Metabolic Enzymes: The (R)-enantiomer of a related compound has been identified as an inhibitor of Cytochrome P450 2D6 (CYP2D6), an important enzyme in drug metabolism.[1] This highlights the potential for this class of compounds to be developed as modulators of drug pharmacokinetics or as therapeutic agents in their own right. The stereochemistry at C1 is critical in defining this activity.[1]

Platform for Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered an advanced fragment. The bromine atom provides a vector for synthetic elaboration, allowing chemists to "grow" the fragment into a lead compound by adding new chemical entities that can form additional interactions with a biological target.

Caption: Role of the scaffold in rational drug design.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is essential to ensure laboratory safety.

Hazard Profile:

-

Irritation: Based on the amine functionality and data from similar compounds, this substance should be considered a potential skin, eye, and respiratory irritant.[1][5]

-

Toxicity: The precursor, 5-bromo-1-tetralone, is classified as harmful if swallowed.[6] Similar precautions should be taken with the amine product.

-

Environmental: Halogenated organic compounds can be persistent and harmful to aquatic life.[1] Disposal must be in accordance with local regulations.

Recommended Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste.[7]

-

Avoid Incompatibilities: Keep away from strong oxidizing agents.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] The hydrochloride salt is generally more stable for long-term storage and should be protected from moisture.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its constrained conformation, coupled with stereospecific functionalization, provides an ideal starting point for the synthesis of potent and selective drug candidates. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, empowers researchers to fully leverage the potential of this valuable molecular scaffold in their discovery programs.

References

-

PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. National Center for Biotechnology Information. [Link]

-

J&K Scientific. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. [Link]

-

PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. [Link]

-

ChemUniverse. (s)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]

-

Penta Chemicals. 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. [Link]

-

Leopoldo, M., et al. (2007). Structure-activity Relationship Study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a Class of 5-HT7 Receptor Agents. 2. Journal of Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

Sources

- 1. Buy this compound | 676136-31-5 [smolecule.com]

- 2. (S)-5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HYDROCHLORIDE [P52884] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a class of 5-HT7 receptor agents. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 2411592-03-3 [amp.chemicalbook.com]

- 6. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one | C10H9BrO | CID 10889572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pentachemicals.eu [pentachemicals.eu]

An Application Scientist's Guide to the Solubility Profile of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

Abstract

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a critical chiral intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring consistent process scalability in a drug development setting. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for characterizing the solubility of this key intermediate. In the absence of extensive public-domain solubility data, this document focuses on the underlying physicochemical principles governing solubility and presents a detailed, field-proven experimental protocol for its accurate determination using the gold-standard equilibrium shake-flask method.

Introduction: The Nexus of Process Chemistry and Solubility

In pharmaceutical process development, controlling the phase behavior of reactants, intermediates, and products is fundamental to success. For a key intermediate like this compound, solubility data is not merely an academic parameter; it is a cornerstone of process design. It directly influences:

-

Reaction Kinetics: The concentration of the intermediate in the reaction solvent dictates reaction rates and can influence impurity profiles.

-

Work-up and Extraction: Efficient phase separations rely on differential solubility in aqueous and organic layers.

-

Crystallization and Purification: The selection of an appropriate anti-solvent system for crystallization is entirely dependent on quantitative solubility data across a range of solvents and temperatures.

-

Handling and Formulation: Prevents unforeseen precipitation during transfers, filtration, or downstream processing steps.

This guide empowers the process chemist to move beyond anecdotal "soluble" or "insoluble" observations to generating the quantitative data required for robust and reproducible chemical synthesis.

Chemical Identity

-

IUPAC Name: (1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

-

Synonyms: (S)-5-Bromo-1-aminotetralin

-

CAS Number: 1095279-79-6 (for the (S)-enantiomer free base)

-

Molecular Formula: C₁₀H₁₂BrN

-

Molecular Weight: 226.12 g/mol

Chemical Structure:

Physicochemical Properties and Theoretical Solubility Considerations

While extensive experimental data is not publicly available, we can predict the solubility behavior of this compound by analyzing its structure. The molecule possesses distinct hydrophobic and hydrophilic regions that govern its interactions with various solvents.

| Property | Value / Prediction | Causality & Impact on Solubility |

| Molecular Weight | 226.12 g/mol | Moderate molecular weight; does not inherently limit solubility. |

| XLogP3 (Predicted) | ~2.8 | This positive value indicates a preference for lipophilic (oily) environments over aqueous ones. Expect higher solubility in organic solvents than in neutral water.[2] |

| pKa (Predicted) | ~9.5 - 10.5 (for the conjugate acid) | The primary amine (-NH₂) is basic. At pH values significantly below the pKa (e.g., pH < 8), the amine will be protonated to form the ammonium salt (-NH₃⁺). This salt form is ionic and will exhibit significantly increased solubility in aqueous media . |

| Molecular Structure | Bicyclic aromatic/aliphatic core with a polar primary amine. | The bromo-tetralin core is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents (e.g., Toluene, Heptane) and polar aprotic solvents (e.g., Ethyl Acetate, THF, DCM). The primary amine provides a site for hydrogen bonding, allowing for solubility in polar protic solvents like alcohols (Methanol, Ethanol). |

Expert Insight: The pH-dependent solubility is the most critical factor for this molecule. The basic amine means that attempting to dissolve the free base in neutral water will likely result in low solubility. However, its solubility in acidic aqueous solutions (e.g., 1M HCl) is expected to be substantially higher due to salt formation. This is a key lever to exploit during aqueous extractions in a process setting.

Experimental Determination of Thermodynamic Solubility

Given the lack of published data, experimental determination is necessary. The equilibrium shake-flask method is the universally accepted gold standard for measuring thermodynamic solubility, providing a definitive value for a saturated solution at a given temperature.[3]

The Shake-Flask Method: A Self-Validating Protocol

This method is trustworthy because it is designed to achieve a true equilibrium state. The core principle involves adding an excess of the solid compound to the solvent of interest and agitating the slurry for a sufficient period, allowing the solvent to become fully saturated.[4] By ensuring excess solid remains, we validate that the measured concentration in the liquid phase represents the true solubility limit.[5]

Detailed Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water, Ethyl Acetate, etc.)

-

Calibrated analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringes (1-5 mL)

-

Syringe filters (0.22 or 0.45 µm, ensure chemical compatibility with solvent)

-

Calibrated pH meter (for aqueous buffers)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation:

-

Set the temperature-controlled orbital shaker to the desired temperature (e.g., 25 °C). Allow it to equilibrate.

-

For each solvent to be tested, add a precisely measured volume (e.g., 2.0 mL) to a labeled vial.

-

-

Addition of Solute:

-

Add an excess amount of this compound to each vial. "Excess" is critical; you should see a persistent slurry of undissolved solid. A starting point is to add approximately 10-20 mg of solid to 2 mL of solvent.[3]

-

Causality: Adding excess solid ensures that the dissolution-precipitation equilibrium is established and the final concentration is not limited by the amount of material added.

-

-

Equilibration:

-

Securely cap the vials and place them in the orbital shaker.

-

Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period. A duration of 24 to 48 hours is standard to ensure equilibrium is reached for most compounds.[5][6]

-

Causality: Prolonged agitation is required for the system to reach thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm the concentration is no longer changing.

-

-

Sample Preparation & Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the bulk of the solid settle.

-

Carefully draw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter directly into a clean HPLC vial.

-

Causality: Filtration is the most critical step to separate the saturated liquid phase from the undissolved solid. Failure to do so will lead to artificially high and erroneous results. The filter must not adsorb the analyte.

-

-

Analysis (HPLC-UV):

-

Dilute the filtered sample with a suitable mobile phase if necessary to fall within the calibration curve range.

-

Prepare a series of calibration standards of the compound with known concentrations.

-

Analyze the standards and the sample by HPLC.

-

Quantify the concentration of the compound in the sample by comparing its peak area to the calibration curve.

-

-

Data Calculation:

-

Calculate the solubility, remembering to account for any dilution factors. The result is typically expressed in mg/mL or µg/mL.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Sources

- 1. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromonaphthalen-1-amine | C10H8BrN | CID 19044893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. scielo.br [scielo.br]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Technical Guide to the Mechanism of Action of Lenrispodun ((S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine)

Abstract

Lenrispodun (also known by its developmental code ITI-214 and chemical name (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine) is a potent and highly selective inhibitor of phosphodiesterase type 1 (PDE1).[1][2] Its primary mechanism of action is the prevention of the hydrolytic degradation of the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By elevating levels of these crucial second messengers, lenrispodun modulates downstream signaling pathways, particularly within the dopaminergic systems of the brain, as well as in cardiovascular and immune cells.[1][3] This unique profile underpins its investigation for a range of therapeutic applications, including the treatment of motor fluctuations in Parkinson's disease, cognitive impairment, and heart failure.[3][4][5] This guide provides an in-depth examination of the molecular pharmacology of lenrispodun, the downstream signaling consequences of PDE1 inhibition, and the key experimental methodologies used to characterize its activity.

Introduction: The Rationale for Targeting PDE1

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by catalyzing the breakdown of cAMP and cGMP. The PDE1 family is unique in that its activity is dependent on calcium (Ca²⁺) and calmodulin (CaM), directly linking cyclic nucleotide signaling with intracellular calcium dynamics. PDE1 is expressed in various tissues, including neurons in the central nervous system (notably in cortical and subcortical dopaminergic regions), cardiac and smooth muscle, and inflammatory cells.[1][3]

In pathological states such as Parkinson's disease or heart failure, dysregulation of cyclic nucleotide signaling is a common feature.[3] By selectively inhibiting PDE1, lenrispodun aims to restore or enhance cAMP and cGMP levels in a targeted manner, thereby amplifying the signaling of pathways crucial for neuronal function, memory, and muscle contractility, without the widespread effects of non-selective PDE inhibitors.[3][5]

Molecular Pharmacology of Lenrispodun

Primary Molecular Target: Phosphodiesterase Type 1 (PDE1)

The definitive mechanism of action of lenrispodun is its function as a potent and selective inhibitor of the PDE1 enzyme family.[2][3] Unlike compounds that act on cell-surface receptors, lenrispodun's target is intracellular. It prevents the catalytic breakdown of cAMP and cGMP, leading to their accumulation within the cell.[3] This action prolongs and enhances the downstream effects of G-protein coupled receptors (GPCRs) and other signaling pathways that utilize these second messengers.

Binding and Inhibitory Activity

The efficacy of a PDE1 inhibitor is defined by its potency (IC₅₀) and its selectivity against other PDE families. While specific IC₅₀ values for lenrispodun are proprietary and detailed in patent literature, preclinical data consistently describe it as a "potent and highly selective" inhibitor.[1][2] This selectivity is critical for minimizing off-target effects that could arise from inhibiting other PDE families (e.g., PDE3 in platelets, PDE5 in vascular tissue).

Table 1: Representative Pharmacological Profile of a Selective PDE1 Inhibitor

| Parameter | Description | Significance |

|---|---|---|

| PDE1 IC₅₀ | The concentration of lenrispodun required to inhibit 50% of PDE1 activity. | A low nanomolar IC₅₀ indicates high potency. |

| Selectivity | Ratio of IC₅₀ for other PDE families (PDE2-11) vs. PDE1. | High selectivity (e.g., >100-fold) ensures targeted action on the intended pathway and a better safety profile. |

Downstream Signaling Pathways and Cellular Effects

The inhibition of PDE1 by lenrispodun initiates a cascade of downstream events driven by the elevation of cAMP and cGMP.

Central Nervous System Effects

In the brain, PDE1 is highly expressed in dopaminergic regions.[1] The therapeutic hypothesis for Parkinson's disease and cognitive enhancement is centered on the modulation of dopamine receptor signaling.

-

Dopamine Receptor Activation: D1 and D2 receptors, when activated by dopamine, stimulate or inhibit the enzyme adenylyl cyclase (AC), which produces cAMP.

-

PDE1 Inhibition: Lenrispodun blocks the degradation of this cAMP.

-

PKA Activation: Elevated cAMP leads to increased activation of Protein Kinase A (PKA).

-

DARPP-32 Phosphorylation: PKA phosphorylates key downstream targets, such as DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa), which in its phosphorylated state inhibits protein phosphatases. This amplifies dopamine-mediated signaling.

This cascade is believed to enhance synaptic plasticity, improve memory consolidation, and stabilize motor control, addressing core symptoms in neurodegenerative and psychiatric disorders.[1] Preclinical studies in rats demonstrated that lenrispodun enhanced memory acquisition, consolidation, and retrieval.[1]

Caption: CNS signaling cascade modulated by Lenrispodun.

Cardiovascular Effects

In cardiac muscle, PDE1 inhibition by lenrispodun has been shown to increase cardiac contractility and output without inducing abnormal heart rhythms.[3] This is achieved by modulating L-type calcium channel conductance via PKA, offering a novel mechanism for treating heart failure.[3] Furthermore, it can induce systemic arterial vasodilation and has been shown to reduce cardiac hypertrophy and pro-inflammatory cytokines in animal models.[3]

Key Experimental Validation Protocols

The characterization of lenrispodun's mechanism of action relies on a series of well-established biochemical and cell-based assays.

Featured Experiment: PDE1 Enzyme Inhibition Assay

This biochemical assay directly measures the potency and selectivity of lenrispodun.

Objective: To determine the IC₅₀ value of lenrispodun for PDE1 and other PDE families.

Methodology:

-

Enzyme Preparation: Recombinant human PDE enzymes (PDE1 through PDE11) are purified.

-

Reaction Setup: For each PDE family, a reaction is prepared in a 96-well plate containing:

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

The specific PDE enzyme.

-

For PDE1, Ca²⁺ and Calmodulin are added as activators.

-

A fluorescently-labeled cAMP or cGMP substrate.

-

-

Compound Addition: A serial dilution of lenrispodun (or a control compound) is added to the wells, spanning a wide concentration range (e.g., 1 pM to 100 µM).

-

Incubation: The plate is incubated at 30°C for a set period (e.g., 30 minutes) to allow the enzyme to hydrolyze the substrate.

-

Termination & Detection: A stop solution containing a detection reagent (e.g., a competing fluorescent nucleotide) is added. The amount of substrate hydrolyzed is measured using a fluorescence polarization reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of lenrispodun. The data are plotted on a semi-log scale (Inhibition vs. [Lenrispodun]), and a non-linear regression analysis is used to fit a dose-response curve and determine the IC₅₀ value.

Self-Validation & Controls:

-

Positive Control: A known non-selective PDE inhibitor (e.g., IBMX) is run to ensure all enzymes are active.

-

Negative Control: Wells with no inhibitor (DMSO vehicle only) are used to define 0% inhibition.

-

No Enzyme Control: Wells without any PDE enzyme are used to define 100% inhibition (background signal).

Sources

- 1. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (ITI-214) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Lenrispodun for Parkinson's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine biological activity

An In-Depth Technical Guide to the Biological Activity of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. While direct research on this specific enantiomer is limited, this document synthesizes information from structurally related compounds to build a strong, evidence-based hypothesis of its mechanism of action and therapeutic potential. We delve into its chemical properties, explore its likely interactions with key central nervous system (CNS) targets, propose detailed experimental protocols for its biological evaluation, and discuss the critical role of its stereochemistry. This guide is intended to serve as a foundational resource for researchers investigating this and similar molecules for novel therapeutic applications.

Introduction and Physicochemical Profile

This compound is a chiral small molecule belonging to the tetrahydronaphthalenamine class.[1] Its structure is characterized by a tetralin core, an amine group at the chiral center C1 in the (S) configuration, and a bromine atom at the 5-position on the aromatic ring.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in numerous neurologically active agents. The specific combination of the amine, the bulky bromine substituent, and the defined stereochemistry suggests a high potential for selective interaction with biological targets.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrN | [1] |

| Molecular Weight | 226.12 g/mol | [1] |

| CAS Number | 676136-31-5 | [1] |

| Appearance | Solid (predicted) | |

| Chirality | (S)-enantiomer | [1] |

| Hydrochloride Salt CAS | 1810074-82-8 | [2] |

| Hydrochloride Salt MW | 262.58 g/mol | [2] |

Hypothesized Biological Activity and Mechanisms of Action

Direct experimental data on the biological activity of this compound is not extensively documented in public literature. However, its structural similarity to known pharmacophores allows for the formulation of strong, testable hypotheses regarding its primary molecular targets. The tetrahydronaphthalenamine scaffold is a privileged structure for interacting with monoamine G-protein coupled receptors (GPCRs).

Primary Hypothesis: Serotonin 5-HT₂C Receptor Agonism

The most compelling hypothesis is that the compound acts as a selective agonist at the serotonin 5-HT₂C receptor. This is based on the structural resemblance to lorcaserin, a selective 5-HT₂C agonist previously approved for weight management.[3][4]

-

Mechanism: Activation of 5-HT₂C receptors, which are predominantly expressed in the central nervous system, initiates a Gq-coupled signaling cascade.[5] In the hypothalamus, this activation of pro-opiomelanocortin (POMC) neurons is believed to suppress appetite and promote satiety.[3][4] Beyond appetite control, 5-HT₂C receptor agonism is associated with potential therapeutic effects in depression and obsessive-compulsive disorder.[5][6] The stimulation of these receptors can modulate the release of other key neurotransmitters, including dopamine and norepinephrine, creating a complex neurochemical profile.[5][7]

Secondary Hypothesis: Dopamine D₂-like Receptor Modulation

The aminotetralin scaffold is a classic pharmacophore for dopamine D₂ receptor ligands.[8] Depending on the specific substitutions, these compounds can act as either agonists or antagonists.

-

Mechanism: D₂ receptors are Gi-coupled, and their activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[9] This pathway is critical for regulating motor control, motivation, and hormonal secretion.[9][10] If the compound acts as a D₂ agonist, it could have applications in Parkinson's disease or hyperprolactinemia.[9][11] Conversely, antagonist activity is a hallmark of antipsychotic medications used to treat schizophrenia.[8]

Below is a diagram illustrating the two primary hypothesized signaling pathways.

Caption: Hypothesized signaling pathways for the title compound.

The Critical Role of Stereochemistry

In pharmacology, the chirality of a molecule can be the deciding factor in its efficacy, selectivity, and safety profile. For tetrahydronaphthalenamines, the (S) and (R) enantiomers often possess distinct biological activities. For instance, research on a related series of compounds found that the (R) stereochemistry was optimal for affinity at the α2-adrenergic receptor, while the amine substitution pattern was crucial for serotonin reuptake inhibition.[12] Furthermore, the (R)-enantiomer of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine has been identified as a CYP2D6 inhibitor, an activity that may or may not be shared by its (S)-counterpart.[1] This underscores the necessity of evaluating the (S)-enantiomer as a distinct chemical entity.

Proposed Experimental Workflow for Biological Characterization

To empirically validate the aforementioned hypotheses, a structured, multi-tiered experimental approach is required. This workflow ensures that binding affinity, functional activity, and physiological relevance are systematically investigated.

Caption: A tiered workflow for characterizing biological activity.

Tier 1: In Vitro Receptor Binding Assays

Objective: To quantify the binding affinity (Ki) of the compound for the hypothesized targets.

Protocol: Radioligand Competition Binding Assay

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human 5-HT₂C or D₂ receptors.

-

Radioligand: [³H]-Mesulergine (for 5-HT₂C) or [³H]-Spiperone (for D₂).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Non-specific binding control: Mianserin (for 5-HT₂C) or Haloperidol (for D₂).

-

96-well plates, scintillation fluid, liquid scintillation counter.

-

-

Procedure:

-

Add assay buffer, cell membranes (5-20 µg protein/well), and radioligand (at a concentration near its Kd) to each well.

-

Add serially diluted test compound or control vehicle.

-

For non-specific binding, add a high concentration of the control compound.

-

Incubate the plate (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

-

Allow filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Tier 2: In Vitro Functional Assays

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptors and to measure its potency (EC₅₀) or efficacy.

Protocol 1: 5-HT₂C Calcium Flux Assay (for Gq-coupling)

-

Materials:

-

HEK293 cells stably expressing human 5-HT₂C receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence plate reader (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Plate cells in a 96-well plate and grow to confluence.

-

Load cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 1 hour at 37°C).

-

Wash cells with assay buffer.

-

Place the plate in the fluorescence reader and measure baseline fluorescence.

-

Add serially diluted test compound (for agonist mode) or a fixed concentration of a known agonist like serotonin after pre-incubation with the test compound (for antagonist mode).

-

Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis:

-

Plot the peak fluorescence response against the log concentration of the compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Protocol 2: D₂ cAMP Inhibition Assay (for Gi-coupling)

-

Materials:

-

CHO-K1 cells stably expressing human D₂ receptors.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

Forskolin (an adenylyl cyclase activator).

-

Dopamine (as a reference agonist).

-

-

Procedure:

-

Plate cells and grow to confluence.

-

Pre-incubate cells with serially diluted test compound.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP concentration using the detection kit.

-

-

Data Analysis:

-

The agonist activity of the test compound will result in a dose-dependent decrease in forskolin-stimulated cAMP levels.

-

Plot the percent inhibition of cAMP production against the log concentration of the compound and fit to a dose-response curve to determine the EC₅₀.

-

Potential Therapeutic Applications

Based on the hypothesized mechanisms, this compound could be a lead compound for developing therapeutics in several areas:

-

Metabolic Disorders: As a potential 5-HT₂C agonist, its primary application could be in the treatment of obesity by promoting satiety.[13]

-

Neuropsychiatric Conditions: 5-HT₂C agonism suggests potential for treating depression and anxiety disorders.[5] Depending on its activity at D₂ receptors, it could be investigated for schizophrenia or Parkinson's disease.[8][10]

-

Substance Use Disorders: 5-HT₂C agonists have been explored for their potential to reduce the reinforcing effects of addictive drugs.[5]

Preliminary Safety & Hazard Assessment

While specific toxicological data for this compound is unavailable, GHS hazard classifications for the parent structure, 5-Bromo-1,2,3,4-tetrahydronaphthalene, and the related 1,2,3,4-Tetrahydro-1-naphthylamine provide a preliminary safety overview. Standard laboratory precautions, including the use of personal protective equipment (PPE), are mandatory.

Table 2: GHS Hazard Information for Related Compounds

| Compound | GHS Hazard Statements | Source |

| 5-Bromo-1,2,3,4-tetrahydronaphthalene | H302: Harmful if swallowed. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. | [14] |

| 1,2,3,4-Tetrahydro-1-naphthylamine | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H412: Harmful to aquatic life with long lasting effects. | [15] |

Conclusion and Future Directions

This compound represents a compelling chemical entity for CNS drug discovery. Its structural features strongly suggest activity as a serotonin 5-HT₂C receptor agonist and/or a dopamine D₂ receptor modulator. The proposed experimental workflow provides a clear and robust path to defining its biological activity, potency, and selectivity.

Future research should prioritize the systematic in vitro profiling outlined in this guide. Positive results would warrant progression to selectivity screening against a broad panel of CNS receptors (especially 5-HT₂A and 5-HT₂B to rule out potential side effects) and metabolic enzymes. Subsequently, in vivo studies in relevant animal models of obesity or neuropsychiatric disorders will be essential to validate its therapeutic potential and establish a preliminary pharmacokinetic and safety profile.

References

-

PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemUniverse. (n.d.). (S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Retrieved from [Link]

-

Kaplan, L. M. (n.d.). Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity. The MAGIC Foundation. Retrieved from [Link]

-

Aslanoglou, D., et al. (2023). Biological mechanisms of dopamine D2-like receptor agonist therapy in diabetes. Frontiers in Endocrinology. Retrieved from [Link]

-

Tecott, L. H., et al. (1995). 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Trends in Pharmacological Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-HT2C receptor agonist. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]

-

Cooper, D. S. (2023). Biochemistry, Dopamine Receptors. StatPearls. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are 5-HT2C receptor agonists and how do they work?. Retrieved from [Link]

-

Sharma, R., et al. (2014). Lorcaserin: A novel antiobesity drug. Journal of Pharmacology and Pharmacotherapeutics. Retrieved from [Link]

-

Jaber, M., et al. (2022). Effect of the 5-HT2C Receptor Agonist WAY-163909 on Serotonin and Dopamine Metabolism across the Rat Brain: A Quantitative and Qualitative Neurochemical Study. MDPI. Retrieved from [Link]

-

Johns Hopkins Diabetes Guide. (2017). Lorcaserin. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are D2 receptor agonists and how do they work?. Retrieved from [Link]

-

Frontiers. (2020). Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Retrieved from [Link]

-

Lead Sciences. (n.d.). (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Retrieved from [Link]

-

Grokipedia. (n.d.). Lorcaserin. Retrieved from [Link]

-

Cleveland Clinic. (2022). Dopamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-naphthylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

DeBernardis, J. F., et al. (1997). Structure-activity studies for a novel series of N-(arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines possessing dual 5-HT uptake inhibiting and alpha2-antagonistic activities. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Buy this compound | 676136-31-5 [smolecule.com]

- 2. (S)-5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HYDROCHLORIDE [P52884] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

- 6. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 9. What are D2 receptor agonists and how do they work? [synapse.patsnap.com]

- 10. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. Structure-activity studies for a novel series of N-(arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamine s possessing dual 5-HT uptake inhibiting and alpha2-antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 14. 5-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 98891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1,2,3,4-Tetrahydro-1-naphthylamine | C10H13N | CID 18066 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine as a pharmaceutical intermediate

An In-depth Technical Guide to (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Chiral Intermediates

In modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. The human body is a chiral environment, and as such, enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This necessitates the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). The use of chiral building blocks, such as this compound, represents a cornerstone of efficient and stereoselective synthesis. This guide provides an in-depth technical overview of this specific intermediate, from its synthesis and characterization to its pivotal role in the production of key pharmaceuticals, offering field-proven insights for researchers and drug development professionals.

Core Profile and Physicochemical Properties

This compound is a chiral primary amine featuring a tetralin scaffold. The presence of the bromine atom at the 5-position and the stereochemically defined amine at the 1-position makes it a versatile and highly valuable intermediate for introducing a specific three-dimensional architecture into a target molecule.

Its primary significance lies in its role as a key starting material in the synthesis of Rotigotine, a non-ergoline dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[1][2] The stereochemistry of the final API is directly inherited from this chiral building block, making its enantiomeric purity a critical quality attribute.[2]

| Property | Value | Source(s) |

| Chemical Name | (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ylamine | |

| CAS Number | 676136-31-5 (for the free base) | [3] |

| 1810074-82-8 (for the hydrochloride salt) | [4][5] | |

| Molecular Formula | C₁₀H₁₂BrN | [3] |

| C₁₀H₁₂BrN·HCl (Hydrochloride) | [4][5] | |

| Molecular Weight | 226.12 g/mol | [3] |

| 262.58 g/mol (Hydrochloride) | [4][5] | |

| Typical Purity | ≥95% - 97% | [4][5] |

| Physical Form | Solid | [5] |

| Storage Conditions | 4°C, sealed storage, away from moisture, inert atmosphere. | [5][6] |

Synthesis and Stereoselective Control

The industrial production of this compound requires a robust synthetic strategy that ensures high yield and, most importantly, high enantiomeric purity. The process typically begins with the synthesis of the racemic compound, followed by a crucial chiral resolution step.

General Synthesis of Racemic 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ylamine

The synthesis of the racemic base involves a multi-step sequence that builds the core structure. A common approach involves the formation of the tetralone precursor, followed by amination.

Caption: General synthetic workflow for racemic 5-bromo-1,2,3,4-tetrahydronaphthalen-1-ylamine.

Causality Behind Experimental Choices:

-

Hydrogenation: The initial reduction of a substituted naphthalene is a standard method to form the tetralin core. The choice of catalyst (e.g., Palladium, Rhodium) is critical to control the extent of reduction and avoid over-reduction of the aromatic ring.

-

Reductive Amination: This is one of the most efficient methods for converting ketones to amines.[7] Using a source of ammonia in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation directly transforms the ketone into the primary amine in a single pot, which is advantageous for industrial scale-up.

Chiral Resolution: Isolating the (S)-Enantiomer

Since the synthesis typically yields a racemic mixture, a resolution step is mandatory to isolate the desired (S)-enantiomer. Enzymatic resolution is a highly effective and increasingly common method in the pharmaceutical industry due to its high stereoselectivity and mild reaction conditions.

Protocol: Enzymatic Kinetic Resolution

This protocol is based on the principle that an enzyme, often a lipase, will selectively acylate one enantiomer of the amine at a much faster rate than the other.

Caption: Conceptual workflow for enzymatic kinetic resolution of a racemic amine.

Step-by-Step Methodology:

-

Setup: The racemic 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ylamine is dissolved in a suitable organic solvent.

-

Enzyme Addition: An immobilized lipase, such as Candida antarctica lipase B (often sold under trade names like Chirazyme L-2), is added to the mixture.[8] Immobilization is key for easy removal and recycling of the enzyme.

-

Acyl Donor: An acyl donor, such as ethyl acetate, is added. The enzyme catalyzes the transfer of the acetyl group from the ester to the amine.

-

Incubation: The reaction is stirred at a controlled temperature (e.g., ambient temperature) while monitoring the conversion, typically by chiral HPLC.[8]

-

Workup: The reaction is stopped when approximately 50% conversion is reached. The enzyme is filtered off. The mixture now contains the unreacted (S)-amine and the newly formed (R)-N-acetylated amide.

-

Separation: The basic (S)-amine can be separated from the neutral (R)-amide by acid-base extraction, a highly effective and scalable technique.

Trustworthiness of the Protocol: This method is self-validating. The progress can be precisely monitored by chiral HPLC, allowing the reaction to be stopped at the optimal point to maximize both the yield and enantiomeric excess (e.e.) of the desired (S)-amine.

Application in the Synthesis of Rotigotine

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of (S)-Rotigotine.[2]

Rotigotine: Mechanism and Therapeutic Use

Rotigotine is a dopamine agonist that binds with high affinity to D3, D2, and D1 dopamine receptors in the brain.[9] By stimulating these receptors, it compensates for the loss of dopaminergic neurons in the substantia nigra, which is the hallmark of Parkinson's disease, thereby alleviating motor symptoms.[2] It is formulated as a transdermal patch for continuous drug delivery.[1]

Synthetic Pathway from Intermediate to API

The synthesis of Rotigotine involves the N-alkylation of the chiral amine intermediate. The following scheme illustrates the core transformation.

Caption: Simplified reaction scheme for the synthesis of Rotigotine from its key chiral amine intermediate.

Detailed Protocol Insights:

-

N-Alkylation Strategy: The synthesis involves attaching both a propyl group and a 2-(thiophen-2-yl)ethyl group to the primary amine. This can be achieved through a stepwise or a one-pot reductive amination process.

-

Key Transformation: A common route involves reacting the (S)-amine with 2-(thiophen-2-yl)acetaldehyde and a reducing agent to form the secondary amine, followed by a second reductive amination with propionaldehyde to yield the tertiary amine.

-

Aromatic Substitution/Modification: The final step in many patented routes involves converting the bromo- or a methoxy- group on the aromatic ring to the required hydroxyl group of Rotigotine, for instance, via demethylation with agents like boron tribromide (BBr₃) if starting from a methoxy-analogue.[10]

-

Purification: The final API must be rigorously purified, typically by crystallization, to meet stringent pharmaceutical standards. Chiral HPLC is used to confirm that no racemization has occurred and the enantiomeric purity is maintained.[2]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount. A suite of analytical techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, the benzylic proton adjacent to the amine (a characteristic multiplet), and the aliphatic protons of the tetralin ring. The N-H protons of the primary amine typically appear as a broad singlet between 0.5-5.0 ppm.[11] |

| ¹³C NMR | Distinct signals for the aromatic carbons (some showing C-Br coupling) and the aliphatic carbons. The carbon atom bonded to the nitrogen (C1) is expected in the 10-65 ppm range.[11] |

| FTIR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine in the 3300–3500 cm⁻¹ region. C-H stretches (aromatic and aliphatic) and C=C stretches for the aromatic ring will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of the amine group and cleavage of the aliphatic ring. |

| Chiral HPLC | This is the most critical test for quality control. Using a chiral stationary phase (e.g., Chiralpak IA), the (S)- and (R)-enantiomers can be separated, allowing for the precise determination of the enantiomeric excess (e.e.) of the desired (S)-isomer.[12] |

Safety, Handling, and Storage

Proper handling of this chemical intermediate is essential to ensure laboratory safety. The data is compiled from related compounds and general safety guidelines for amines.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][13]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[13]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid dust formation. Handle in accordance with good industrial hygiene and safety practices.[14]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to prevent degradation.[5][14]

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of chiral intermediates in modern pharmaceutical synthesis. Its well-defined stereocenter provides a direct and reliable pathway to complex chiral APIs like Rotigotine, circumventing the challenges of introducing chirality late in a synthetic sequence. The methodologies for its synthesis and resolution, particularly enzymatic kinetic resolution, exemplify the convergence of organic chemistry and biotechnology to create efficient and sustainable manufacturing processes. As the demand for enantiomerically pure drugs continues to grow, the importance of well-characterized and readily available building blocks like this will only increase, paving the way for the development of next-generation therapeutics.

References

-

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | 405142-63-4 . J&K Scientific. Available at: [Link]

-

(S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride . ChemUniverse. Available at: [Link]

-

Neupro, INN-Rotigotine . European Medicines Agency (EMA). Available at: [Link]

-

5-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 98891 . PubChem. Available at: [Link]

-

Synthesis of anti-Parkinson's agent (S)-rotigotine . ResearchGate. Available at: [Link]

-

Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents . ResearchGate. Available at: [Link]

- EP1036189A1 - Resolution of chiral amines. Google Patents.

-

Rotigotine | C19H25NOS | CID 59227 . PubChem. Available at: [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization . The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione . MDPI. Available at: [Link]

-

Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column . RSC Publishing. Available at: [Link]

-

Rotigotine . Wikipedia. Available at: [Link]

-

Spectroscopy of Amines . Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Rotigotine - Wikipedia [en.wikipedia.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Buy this compound | 676136-31-5 [smolecule.com]

- 4. (S)-5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HYDROCHLORIDE [P52884] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1810074-82-8 [sigmaaldrich.com]